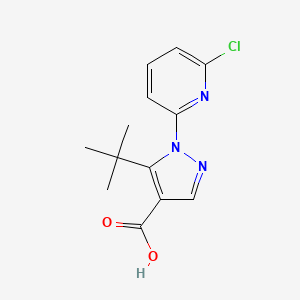

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPPWDVUSJWTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

Introduction of the Chloropyridinyl Group: This step often involves a nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyrazole ring.

Addition of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the chloropyridinyl group to a pyridinyl group.

Substitution: The chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Pyridinyl-substituted pyrazoles.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid typically involves the reaction of tert-butyl hydrazine with appropriate pyridine derivatives. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. Specifically, 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit inflammatory pathways. The compound has been evaluated for its ability to reduce inflammation in cellular models, suggesting potential therapeutic uses in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid may possess anticancer properties. It has been tested against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .

Applications in Agriculture

The compound's herbicidal properties have been explored, particularly its ability to inhibit specific biochemical pathways in plants. This makes it a candidate for developing new herbicides that target resistant weed species without affecting crop yield .

Data Table: Biological Activities of 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-tert-butyl-1-(6-chlor

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

Agrochemicals: It may function by disrupting essential biological processes in pests or weeds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic Acid

Key Differences and Implications :

- Core Heterocycle: While the target compound features a pyridine ring (6-chloropyridin-2-yl), the analog substitutes this with an indole ring (3-cyano-1-isopropyl-indol-5-yl) .

- The indole analog’s isopropyl group at position 1 and cyano group at position 3 may modulate steric hindrance and electronic effects, influencing target binding and solubility .

- The carboxylic acid group in both compounds likely contributes to ionization at physiological pH, affecting distribution and excretion.

Table 1: Structural and Functional Comparison

| Feature | 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic Acid | 1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic Acid |

|---|---|---|

| Core Heterocycle | Pyridine (6-chloro-substituted) | Indole (3-cyano, 1-isopropyl-substituted) |

| Key Substituents | Tert-butyl (position 5) | Isopropyl (position 1), cyano (position 3) |

| Molecular Weight (g/mol) | 279.72 | Not explicitly reported (estimated ~300–320) |

| Reported Applications | Research chemical (high purity) | Oral pharmaceutical formulation (patented API) |

| Particle Size Optimization | Not documented | Critical for bioavailability (D(0.9) = 80–300 µm) |

Pharmacological and Industrial Relevance

- Target Compound: Limited published data exist on its specific biological targets. However, its pyridine-pyrazole-carboxylic acid scaffold aligns with inhibitors of kinases or inflammatory mediators (e.g., COX-2).

- Indole Analog : Patent filings highlight its use as an active pharmaceutical ingredient (API), likely targeting metabolic or inflammatory pathways. The emphasis on particle size control indicates formulation challenges tied to its physicochemical properties .

Biological Activity

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16ClN3O2

- Molar Mass : 293.74874 g/mol

- CAS Number : 1150164-37-6

- Boiling Point : Approximately 428.1 °C

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Research indicates that compounds containing the pyrazole structure can interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific mechanisms through which 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid exerts its effects are still under investigation, but several studies highlight its potential in modulating enzymatic activities and influencing metabolic pathways.

Antiparasitic Activity

A study evaluated the activity of various pyrazole derivatives against parasites, revealing that modifications to the pyrazole structure significantly impact potency. For instance, certain derivatives demonstrated EC50 values as low as 0.010 μM, indicating strong antiparasitic effects . Although specific data on 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid is limited, its structural similarities suggest potential activity against parasitic infections.

Anticancer Potential

Pyrazole derivatives have been recognized for their anticancer properties. Research indicates that modifications at specific positions on the pyrazole ring can enhance cytotoxicity against cancer cell lines. For example, the introduction of substituents such as aryl groups has been shown to improve activity significantly . While direct studies on this compound's anticancer efficacy are scarce, its structural characteristics align with known active compounds in this area.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Antiparasitic Activity :

- Anticancer Activity Evaluation :

Data Table: Biological Activities of Related Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives is a foundational approach for pyrazole-4-carboxylic acid synthesis. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids . For the 6-chloropyridin-2-yl substituent, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may be required. Statistical Design of Experiments (DoE) can optimize parameters like temperature, solvent polarity, and stoichiometry to maximize yield .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) for absolute conformation determination with DFT-optimized geometries to validate bond lengths/angles . Spectroscopic techniques (e.g., / NMR, IR) should cross-reference computed vibrational frequencies and chemical shifts. Discrepancies >5% warrant re-evaluation of synthetic purity or computational models .

Q. What analytical methods are critical for assessing purity and stability?

- Methodology : HPLC with UV/Vis detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves polar impurities. Accelerated stability studies (40°C/75% RH for 28 days) paired with mass spectrometry identify degradation products (e.g., tert-butyl group oxidation or pyrazole ring hydrolysis) .

Advanced Research Questions

Q. How can computational tools predict reaction pathways for derivatizing the pyrazole core?

- Methodology : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) map potential energy surfaces for substituent additions. Transition state analysis identifies kinetic barriers, while ICReDD’s reaction path search algorithms prioritize experimentally feasible pathways . Machine learning models trained on pyrazole reaction databases further refine predictions .

Q. What strategies address contradictions in spectroscopic data versus computational predictions?

- Methodology : If experimental NMR shifts deviate >3 ppm from DFT predictions, consider solvent effects (PCM models) or dynamic averaging (e.g., rotamers). For persistent mismatches, synchrotron-based SC-XRD or solid-state NMR resolves conformational ambiguities .

Q. How can scale-up challenges (e.g., low yields, impurities) be systematically mitigated?

- Methodology : Apply membrane separation technologies (nanofiltration) to remove chlorinated byproducts . Reactor design simulations (COMSOL Multiphysics®) model heat/mass transfer inefficiencies. Continuous-flow systems with in-line IR monitoring enhance reproducibility at >10 g scales .

Q. What degradation mechanisms dominate under physiological conditions, and how are they modeled?

- Methodology : Simulate hydrolytic degradation using molecular dynamics (MD) in explicit water. Experimental validation via LC-MS/MS at pH 1–10 identifies labile sites (e.g., ester linkages or chloropyridine ring). QSPR models correlate logP and pKa with shelf-life predictions .

Q. How do steric effects from the tert-butyl group influence bioactivity or supramolecular interactions?

- Methodology : Compare binding affinities (SPR or ITC) of tert-butyl vs. methyl analogs with target proteins (e.g., kinases). Hirshfeld surface analysis of SC-XRD data quantifies intermolecular interactions (e.g., C–H···O bonds) disrupted by bulky substituents .

Methodological Framework for Cross-Disciplinary Research

- Integration of Experimental and Computational Data : ICReDD’s feedback loop merges experimental results (e.g., failed reactions) with revised quantum calculations to iteratively refine synthetic protocols .

- Training Resources : Courses like CHEM 416: Chemical Biology Methods & Experimental Design emphasize hybrid approaches (e.g., combinatorial synthesis paired with virtual screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.